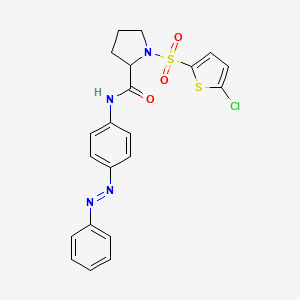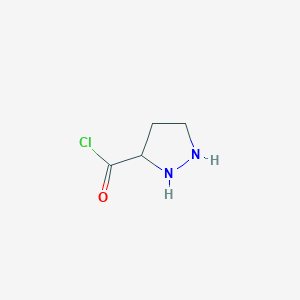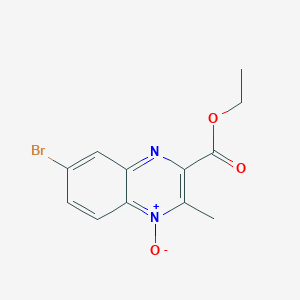![molecular formula C15H13N3O5 B14129903 2-hydroxy-3-methyl-N'-[(4-nitrophenyl)carbonyl]benzohydrazide CAS No. 585517-52-8](/img/structure/B14129903.png)
2-hydroxy-3-methyl-N'-[(4-nitrophenyl)carbonyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-3-methyl-N’-[(4-nitrophenyl)carbonyl]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydroxyl group, a methyl group, and a nitrophenyl carbonyl group attached to a benzohydrazide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-methyl-N’-[(4-nitrophenyl)carbonyl]benzohydrazide typically involves the condensation reaction between 2-hydroxy-3-methylbenzoic acid hydrazide and 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-3-methyl-N’-[(4-nitrophenyl)carbonyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-methyl-N’-[(4-nitrophenyl)carbonyl]benzaldehyde.
Reduction: Formation of 2-hydroxy-3-methyl-N’-[(4-aminophenyl)carbonyl]benzohydrazide.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-3-methyl-N’-[(4-nitrophenyl)carbonyl]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its functional groups.
Wirkmechanismus
The mechanism of action of 2-hydroxy-3-methyl-N’-[(4-nitrophenyl)carbonyl]benzohydrazide is not fully understood, but it is believed to involve interactions with cellular targets through its functional groups. The nitrophenyl group may participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-hydroxy-3-methyl-N’-[(4-aminophenyl)carbonyl]benzohydrazide
- 2-hydroxy-3-methyl-N’-[(4-chlorophenyl)carbonyl]benzohydrazide
- 2-hydroxy-3-methyl-N’-[(4-methoxyphenyl)carbonyl]benzohydrazide
Uniqueness
2-hydroxy-3-methyl-N’-[(4-nitrophenyl)carbonyl]benzohydrazide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly interesting for applications requiring specific redox behavior or interactions with biological targets.
Eigenschaften
CAS-Nummer |
585517-52-8 |
|---|---|
Molekularformel |
C15H13N3O5 |
Molekulargewicht |
315.28 g/mol |
IUPAC-Name |
2-hydroxy-3-methyl-N'-(4-nitrobenzoyl)benzohydrazide |
InChI |
InChI=1S/C15H13N3O5/c1-9-3-2-4-12(13(9)19)15(21)17-16-14(20)10-5-7-11(8-6-10)18(22)23/h2-8,19H,1H3,(H,16,20)(H,17,21) |
InChI-Schlüssel |
YVKRLBIKWAKSHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![11-[4-(Trimethylsilyl)phenyl]undecanoic acid](/img/structure/B14129847.png)
![2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14129851.png)








